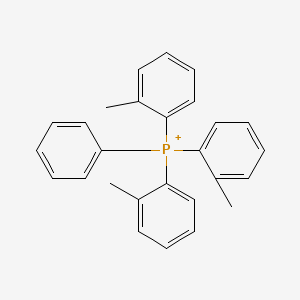

Benzyl(tris(2-methylphenyl))phosphorane

Description

Overview of Organophosphorus Compounds and Phosphorane Classes

Organophosphorus chemistry is a major branch of chemistry that studies organic compounds containing carbon-phosphorus bonds. chemeurope.com Given that phosphorus, like nitrogen, is in group 15 of the periodic table, their respective compounds share many similar properties. wikipedia.org The classification of organophosphorus compounds is broad and can be based on the oxidation state of the phosphorus atom, which most commonly is +3 or +5. chemeurope.com A more descriptive nomenclature identifies phosphorus compounds by their coordination number (σ) and valency (λ). wikipedia.org

These compounds are broadly categorized into several classes based on their structure and the oxidation state of phosphorus. The main groups include phosphorus(V) and phosphorus(III) derivatives. wikipedia.org

Table 1: Classification of Major Organophosphorus Compounds

| Class | General Structure/Formula | Oxidation State | Description |

|---|---|---|---|

| Phosphorus(V) Compounds | |||

| Phosphine (B1218219) Oxides | R₃P=O | +5 | Derivatives of phosphine with an oxygen atom double-bonded to the phosphorus. |

| Phosphonates | RP(=O)(OR')₂ | +5 | Esters of phosphonic acid, often used in reactions like the Horner-Wadsworth-Emmons. chemeurope.com |

| Phosphate Esters | P(=O)(OR)₃ | +5 | Esters of phosphoric acid, fundamental in biochemistry (e.g., DNA, RNA). unacademy.com |

| Phosphonium (B103445) Salts | [R₄P]⁺X⁻ | +5 | Tetrahedral phosphorus compounds with a positive charge, often precursors to ylides. wikipedia.org |

| Phosphoranes | PR₅ | +5 | Pentavalent phosphorus compounds, also known as λ⁵-phosphanes. wikipedia.org |

| Phosphorus(III) Compounds | |||

| Phosphines | PR₃ | +3 | Phosphorus analogues of amines with a trigonal pyramidal geometry. chemeurope.com |

Phosphoranes are hypervalent molecules with a pentavalent phosphorus atom, having the general formula PR₅. wikipedia.org They typically adopt a trigonal bipyramidal geometry. wikipedia.org A critical subclass of phosphoranes for organic synthesis are phosphorus ylides, which are represented as resonance structures, with one form being a phosphorane (R₃P=CR'₂). These ylides, specifically phosphonium ylides, are key reagents in the Wittig reaction. wikipedia.org

Historical Context and Evolution of Phosphorane Reactivity

The journey of organophosphorus chemistry began with the discovery of the element phosphorus itself. In 1669, the German alchemist Hennig Brandt isolated phosphorus from urine while attempting to create the philosopher's stone. sciencehistory.org For nearly two centuries, the chemistry of phosphorus was explored, but the field of organophosphorus chemistry began to flourish much later.

The history of its application in organic synthesis is marked by several key developments. researchgate.net A pivotal moment came in 1954 when Georg Wittig discovered that a phosphonium ylide could react with an aldehyde or a ketone to form an alkene and triphenylphosphine (B44618) oxide. libretexts.org This method, now known as the Wittig reaction, proved to be an exceptionally versatile and reliable tool for C=C bond formation, as it fixes the position of the double bond, unlike many traditional elimination reactions. lumenlearning.com For this groundbreaking work, Wittig was awarded the Nobel Prize in Chemistry in 1979. libretexts.org

The evolution of phosphorane reactivity has seen a shift in focus. Early research established the fundamental reactivity of simple ylides, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org Later investigations explored the reactivity of "stabilized ylides," where the carbanionic center is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone). libretexts.orgwikipedia.org This stabilization reduces the ylide's reactivity but often leads to higher (E)-alkene selectivity. libretexts.org More recent research has delved into the complexities of unstabilized and semi-stabilized ylides, the mechanism of the reaction, and the factors controlling stereoselectivity. libretexts.orgwikipedia.org

Rationale for Investigating Sterically Hindered Benzylphosphoranes

The study of sterically hindered phosphoranes, such as Benzyl(tris(2-methylphenyl))phosphorane, is driven by the need to understand and overcome the limitations of established synthetic methods like the Wittig reaction. Steric hindrance refers to the spatial bulk of ligands attached to a reactive center, which can impede the approach of other molecules.

In phosphonium ylides, the size of the substituent groups on the phosphorus atom significantly influences reactivity and selectivity. The steric bulk of a phosphine ligand is often quantified by its cone angle. The precursor to the titular phosphorane is tris(2-methylphenyl)phosphine, also known as tri-o-tolylphosphine. Its large cone angle of 194° indicates substantial steric crowding around the phosphorus atom. wikipedia.org

Table 2: Properties of Tris(2-methylphenyl)phosphine

| Property | Value |

|---|---|

| IUPAC Name | Tris(2-methylphenyl)phosphine nist.gov |

| CAS Number | 6163-58-2 nist.gov |

| Molecular Formula | C₂₁H₂₁P nist.gov |

| Molecular Weight | 304.37 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 123-125 °C ereztech.com |

The rationale for investigating such bulky phosphoranes includes:

Probing Reaction Limits: Reactions involving sterically hindered ketones often result in slow reaction rates and poor yields when using standard Wittig reagents. libretexts.org Studying highly hindered ylides helps define the boundaries of the reaction's applicability.

Controlling Stereochemistry: The steric environment of the ylide and the carbonyl substrate plays a crucial role in determining the Z/E stereochemistry of the resulting alkene. wikipedia.org Bulky phosphines can influence the formation and decomposition pathways of the key oxaphosphetane intermediate, potentially leading to altered or improved stereoselectivity. libretexts.org

Exploring Alternative Reaction Pathways: Under conditions of extreme steric hindrance, alternative reaction pathways may become competitive. For instance, single-electron transfer (SET) mechanisms have been observed when reacting bulky phosphonium ylides with hindered ketones. masterorganicchemistry.com

Investigating a compound like this compound allows chemists to systematically explore these effects. The benzyl (B1604629) group provides a semi-stabilized ylide, while the tris(2-methylphenyl)phosphino group introduces significant steric bulk, creating a unique combination of electronic and steric properties.

Scope and Objectives of Research on this compound

While specific research findings on this compound are not widely documented in public literature, a research program focused on this molecule would logically pursue a well-defined set of objectives. The primary goal would be to synthesize this novel phosphorane and comprehensively characterize its structure and reactivity.

The scope of such research would involve:

Synthesis and Isolation: Developing a reliable, high-yield protocol for the synthesis of this compound. This would typically involve the Sₙ2 reaction of benzyl halide with tris(2-methylphenyl)phosphine to form the corresponding phosphonium salt, followed by deprotonation with a suitable base to generate the ylide.

Spectroscopic Characterization: Unambiguously confirming the structure of the synthesized phosphonium salt and the corresponding ylide using a suite of analytical techniques. This would include:

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR to elucidate the chemical environment of the nuclei. The ³¹P NMR chemical shift is particularly diagnostic for phosphonium salts and their corresponding ylides.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Reactivity Studies: Systematically investigating the reactivity of this compound in the Wittig reaction with a diverse range of carbonyl compounds. The objectives would be to quantify reaction outcomes and compare them to less hindered analogues.

Table 3: Hypothetical Research Objectives and Data for Reactivity Screening

| Carbonyl Substrate | Expected Major Product | Key Data to Collect | Rationale for Selection |

|---|---|---|---|

| Benzaldehyde | 1,2-Diphenylethene | Yield (%), Z:E Ratio | Aromatic aldehyde, baseline for reactivity and selectivity. |

| Cyclohexanone | Benzylidenecyclohexane | Yield (%) | Unhindered cyclic ketone to assess basic reactivity. |

| Acetophenone | 1,2-Diphenylpropene | Yield (%), Z:E Ratio | Aromatic ketone, increased steric hindrance compared to benzaldehyde. |

| 2-Adamantanone | No reaction or low yield | Yield (%) | Highly sterically hindered ketone to probe the limits of reactivity. masterorganicchemistry.com |

The ultimate objective of such research would be to build a comprehensive profile of this sterically encumbered phosphorane, contributing to a deeper understanding of how steric and electronic factors govern the course of fundamental organic reactions.

Structure

3D Structure

Properties

CAS No. |

13432-88-7 |

|---|---|

Molecular Formula |

C28H28P+ |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

benzyl-tris(2-methylphenyl)phosphanium |

InChI |

InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1 |

InChI Key |

BYYYDIWZIDGTEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Benzyl Tris 2 Methylphenyl Phosphorane

Fundamental Reaction Mechanisms Involving Phosphoranes

Phosphoranes, specifically phosphonium (B103445) ylides, are defined by a zwitterionic structure where a carbanion is adjacent to a phosphonium cation. This structure can also be represented by a neutral, double-bonded form where phosphorus exceeds the octet rule. youtube.comyoutube.com The reactivity of these ylides is dominated by the nucleophilicity of the alpha-carbon, which readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.comyoutube.com This fundamental reactivity underpins several key transformations, including olefination, conjugate additions, and reactions with other electrophiles.

Wittig-Type Olefination Reactions

The Wittig reaction is a renowned chemical process that converts aldehydes or ketones into alkenes using a phosphonium ylide (also known as a Wittig reagent). masterorganicchemistry.comyoutube.com This reaction is of immense synthetic value because it forms a carbon-carbon double bond at a precisely defined location, a task that can be challenging with other elimination-based methods. openstax.orgorganic-chemistry.org The general transformation involves the reaction of the ylide with a carbonyl compound, yielding an alkene and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. youtube.com The strong phosphorus-oxygen bond formed in the phosphine oxide byproduct is a major thermodynamic driving force for the reaction. libretexts.org

The mechanism of the Wittig reaction has been a subject of extensive research. It is now widely accepted that the reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane. youtube.comlibretexts.org This intermediate is formed via a [2+2] cycloaddition of the ylide to the carbonyl group. masterorganicchemistry.comlibretexts.org In some instances, particularly under conditions that stabilize charged species (like in the presence of lithium salts), a stepwise pathway involving a dipolar betaine (B1666868) intermediate may occur, which then closes to the oxaphosphetane. openstax.orgresearchgate.net

The oxaphosphetane is generally unstable and rapidly decomposes. youtube.com This decomposition is a concerted, irreversible cycloreversion process that breaks the carbon-phosphorus and carbon-oxygen single bonds and simultaneously forms a carbon-carbon π-bond (the alkene) and a phosphorus-oxygen π-bond (the phosphine oxide). masterorganicchemistry.comyoutube.com The existence of oxaphosphetane intermediates has been confirmed by low-temperature ³¹P NMR spectroscopy studies. youtube.com

A critical aspect of the Wittig reaction is its stereoselectivity, which determines the geometry (E or Z) of the resulting alkene. The nature of the substituent on the nucleophilic carbon of the ylide is the primary factor controlling this outcome. libretexts.orgyoutube.com

Non-stabilized Ylides: These ylides, where the substituent is an alkyl or hydrogen group, are highly reactive. The initial cycloaddition to form the oxaphosphetane is rapid and irreversible, leading to a kinetically controlled product. The transition state favors a puckered geometry that minimizes steric interactions, leading predominantly to the syn oxaphosphetane, which decomposes to the (Z)-alkene. libretexts.orgyoutube.com

Stabilized Ylides: When the substituent is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized by resonance, making it less reactive. youtube.comwikipedia.org In this case, the initial oxaphosphetane formation is reversible. This allows the initial syn intermediate to equilibrate to the more thermodynamically stable anti oxaphosphetane, which then decomposes to yield the (E)-alkene as the major product. youtube.com

Benzyl(tris(2-methylphenyl))phosphorane is considered a semi-stabilized ylide due to the phenyl group, which can offer some resonance stabilization. For such ylides, the E/Z selectivity can often be poor. masterorganicchemistry.com

Table 1: General Stereochemical Outcome of the Wittig Reaction This interactive table summarizes the expected major alkene isomer based on the type of ylide used.

| Ylide Type | Substituent (R) on Ylide | Reactivity | Oxaphosphetane Formation | Major Product |

|---|---|---|---|---|

| Non-stabilized | Alkyl, H | High | Irreversible (Kinetic Control) | (Z)-alkene |

| Stabilized | -C(O)R, -C(O)OR, -CN | Low | Reversible (Thermodynamic Control) | (E)-alkene |

| Semi-stabilized | Aryl (e.g., Phenyl) | Moderate | Often Reversible | Mixture of (E) and (Z) |

The tris(2-methylphenyl)phosphorane moiety introduces significant steric bulk around the phosphorus center. This steric encumbrance has profound effects on both the reaction rate and selectivity.

Kinetics: Steric hindrance generally slows down the rate of chemical reactions. In the context of the Wittig reaction, the bulky 2-methylphenyl groups impede the approach of the ylide to the carbonyl carbon. This is particularly pronounced when reacting with sterically hindered ketones. masterorganicchemistry.comopenstax.org The increased activation energy required for the formation of the already strained oxaphosphetane intermediate leads to slower reaction kinetics compared to less hindered ylides like triphenylphosphine-based analogues.

Selectivity: The steric bulk of the phosphine substituents can influence the geometry of the transition state and the relative stability of the intermediate oxaphosphetanes. While non-stabilized ylides typically yield Z-alkenes, significant steric hindrance from the phosphine can alter this preference. The bulky groups can create unfavorable steric interactions in the transition state leading to the syn-oxaphosphetane, potentially increasing the proportion of the anti-intermediate and thus enhancing the formation of the (E)-alkene. In some cases involving bulky ylides and hindered ketones, single-electron transfer pathways have been observed, which can lead to different product distributions. masterorganicchemistry.com For this compound, the steric clash between the o-tolyl groups and the substituents on the carbonyl compound during the formation of the oxaphosphetane is a critical factor that can shift the stereochemical outcome.

Aza-Wittig Reactions and Heterocyclic Synthesis

The aza-Wittig reaction is the nitrogen analogue of the Wittig reaction, where an iminophosphorane (R₃P=NR') reacts with a carbonyl compound (like an aldehyde, ketone, or ester) to form an imine and phosphine oxide. chem-station.comucc.ie The mechanism is analogous to the Wittig reaction, proceeding through a four-membered azaoxaphosphetane intermediate. chem-station.com

Iminophosphoranes are typically prepared via the Staudinger reaction, where a phosphine reacts with an organic azide, releasing nitrogen gas. ucc.ie

This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. When a molecule contains both an iminophosphorane and a carbonyl group, an intramolecular aza-Wittig reaction can occur, leading to the formation of various N-heterocyclic rings. chem-station.com This strategy has been widely applied in the synthesis of natural products and other complex molecules. chem-station.com The reaction can also be performed with other electrophiles; for instance, reaction with carbon dioxide yields an isocyanate, and reaction with an isocyanate produces a carbodiimide. chem-station.com

Hydrolysis and Alcoholysis Pathways of Phosphonium Ylides

Phosphonium ylides are susceptible to hydrolysis and alcoholysis, which can be competing pathways in Wittig reactions if protic solvents or reagents are present. For many years, the mechanism was believed to involve initial protonation of the ylide by water or alcohol to form a phosphonium salt, which then undergoes alkaline hydrolysis. nih.gov

However, more recent mechanistic studies have challenged this view. nih.govchemistryviews.org It has been shown that in many organic media, the pKa of water and alcohols is too high to effectively protonate the ylide. nih.govchemistryviews.org A revised mechanism proposes a concerted addition of the O-H bond of water or alcohol across the P=C double bond of the ylide. rsc.org This forms a pentacoordinate hydroxyphosphorane or alkoxyphosphorane intermediate directly, without the need for a separate protonation step. chemistryviews.orgrsc.org This intermediate then decomposes to yield a hydrocarbon and the corresponding phosphine oxide. This concerted pathway is particularly favored in aprotic media or for ylides derived from more acidic phosphonium salts. rsc.org

Mechanistic Studies of Concerted vs. Stepwise Addition

The mechanism of the Wittig reaction, which describes the reaction of a phosphonium ylide with an aldehyde or ketone, has been a subject of considerable study. Historically, the mechanism was often depicted as a stepwise process involving the formation of a dipolar, zwitterionic intermediate known as a betaine. libretexts.org This betaine would then undergo cyclization to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the final alkene and a phosphine oxide. libretexts.orgnih.gov

However, extensive mechanistic and computational studies, particularly for non-stabilized and semi-stabilized ylides under lithium-salt-free conditions, have led to a revised understanding. wikipedia.org The currently accepted mechanism is a concerted, asynchronous [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgdiva-portal.orgyoutube.com In this pathway, the oxaphosphetane intermediate is formed directly via a single transition state, bypassing the formation of a distinct betaine intermediate. masterorganicchemistry.comorganic-chemistry.org The reaction is believed to proceed under kinetic control for unstabilized ylides. wikipedia.org

For this compound, a semi-stabilized ylide, the concerted pathway is the operative mechanism. The large steric bulk imposed by the three ortho-methyl groups on the phenyl rings significantly influences the geometry of the cycloaddition transition state. This steric hindrance can affect the rate of reaction, particularly with sterically crowded ketones, where the formation of tetra-substituted alkenes can be poor. adichemistry.com The approach of the ylide to the carbonyl is carefully orchestrated to minimize steric repulsion, which in turn influences the stereochemical outcome of the reaction.

Stability Considerations in Protic Media

Phosphonium ylides are fundamentally basic compounds due to the carbanionic character of the ylidic carbon. youtube.com Non-stabilized ylides, which lack significant electron-withdrawing groups to delocalize the negative charge, are particularly strong bases and are highly reactive towards protic substances like water and alcohols. adichemistry.com Contact with such solvents typically leads to rapid protonation of the ylide, resulting in the formation of a phosphonium salt and decomposition of the Wittig reagent. libretexts.org For this reason, Wittig reactions involving non-stabilized ylides are typically conducted under inert and anhydrous conditions. adichemistry.com

This compound, while being a semi-stabilized ylide, is still susceptible to protonation. However, the significant steric shielding provided by the three ortho-methyl groups introduces a considerable degree of kinetic stability. These bulky groups form a protective pocket around the phosphorus center and hinder the approach of solvent molecules to the reactive ylidic carbon. This steric protection is a well-documented phenomenon in triarylphosphines with bulky ortho-substituents. nih.govresearchgate.netrsc.org The analogous compound, tris(o-tolyl)phosphine, is described as a water-insoluble solid that only slowly converts to its corresponding phosphine oxide in solution, suggesting a degree of resistance to reaction with ambient moisture and oxygen. wikipedia.org Therefore, while this compound is expected to be fundamentally reactive in protic media, its decomposition would be significantly slower than that of a less hindered analogue like benzyltriphenylphosphorane.

Role of Electronic and Steric Factors in Reactivity

The reactivity of a phosphonium ylide is a finely tuned balance of both steric and electronic factors. In this compound, the ortho-methyl groups dominate the steric environment, while the benzyl (B1604629) group and the tolyl rings collectively determine the electronic properties of the ylide.

Influence of ortho-Methyl Groups on Phosphorane Stability and Reactivity

The most defining characteristic of this compound is the immense steric bulk created by the methyl groups positioned at the ortho-positions of the three phenyl rings attached to the phosphorus atom. This steric hindrance has profound effects on both the stability and reactivity of the molecule.

The size of substituents on a phosphine ligand is often quantified by its Tolman cone angle. For the closely related ligand, tris(o-tolyl)phosphine, the cone angle is 194°, which is significantly larger than that of triphenylphosphine (145°). wikipedia.org This large cone angle indicates a highly congested environment around the phosphorus atom. researchgate.netrsc.org This steric shielding physically protects the phosphorus center and the ylidic carbon from the approach of other molecules, which can enhance the kinetic stability of the ylide. nih.gov For instance, extreme steric bulk can prevent reactions that are common for less hindered phosphines. nih.gov

In the context of the Wittig reaction, this steric hindrance makes the ylide a more selective reagent. While it can still react effectively with aldehydes, its reaction with ketones, especially sterically demanding ones, can be slow or inefficient. adichemistry.com The steric pressure also influences the geometry of the intermediate oxaphosphetane, which in turn affects the E/Z selectivity of the resulting alkene. While non-stabilized ylides typically favor the formation of (Z)-alkenes, the steric interactions in a bulky system can alter this preference. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Ligand Steric Properties

| Ligand | Tolman Cone Angle (°) |

|---|---|

| Triphenylphosphine | 145 |

| Tris(o-tolyl)phosphine | 194 wikipedia.org |

| Tricyclohexylphosphine | 170 |

| Tri-tert-butylphosphine | 182 |

Resonance and Inductive Effects in the Benzyl Ylide System

The benzyl group attached to the carbanionic center provides moderate resonance stabilization by delocalizing the negative charge into the phenyl ring. This places benzyl-substituted ylides into the "semi-stabilized" category, intermediate in reactivity between non-stabilized alkyl ylides and fully stabilized ylides (e.g., those with adjacent ester or ketone groups). wikipedia.org This stabilization makes the ylide less basic and less reactive than non-stabilized ylides. masterorganicchemistry.com

Table 2: Summary of Electronic Effects

| Substituent Group | Primary Electronic Effect on Ylide | Impact on Reactivity |

|---|---|---|

| Benzyl Group | Resonance Stabilization | Decreases |

| ortho-Methyl Groups | Inductive Donation | Increases (slightly) |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of Benzyl(tris(2-methylphenyl))phosphorane, offering a window into the local chemical environments of the phosphorus, proton, and carbon nuclei within the molecule.

³¹P NMR for Phosphorus Environment Analysis

The ³¹P NMR spectrum provides a direct probe of the electronic environment around the phosphorus atom. For phosphonium (B103445) ylides, the chemical shift (δ) is highly sensitive to the nature of the substituents and the ylidic carbon. In this compound, the phosphorus atom is pentavalent, and its chemical shift is expected to be in a characteristic range for such compounds. organicchemistrydata.orghuji.ac.il The electron-donating nature of the three 2-methylphenyl (o-tolyl) groups and the benzylidene carbanion influences the shielding of the phosphorus nucleus. nih.gov Theoretical studies and data from related phosphonium ylides suggest that the ³¹P chemical shift would be significantly different from its phosphonium salt precursor, reflecting the change in hybridization and bonding at the phosphorus center. uni-muenchen.de

Table 1: Hypothetical ³¹P NMR Data for this compound

| Compound | Solvent | Chemical Shift (δ) [ppm] |

|---|

Note: Specific experimental data for this compound is not publicly available. The table is representative of how such data would be presented.

¹H and ¹³C NMR for Proton and Carbon Chemical Environments

The ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the benzyl (B1604629) group and the three o-tolyl groups. The methine proton of the ylidic carbon is a key diagnostic signal, typically appearing in a region distinct from the aromatic protons. The protons of the benzyl phenyl ring and the o-tolyl rings will exhibit complex multiplet patterns due to spin-spin coupling. The methyl protons of the o-tolyl groups would appear as a singlet, integrating to nine protons.

The ¹³C NMR spectrum complements the ¹H NMR data. The ylidic carbon atom is particularly noteworthy, with its chemical shift being highly indicative of the p-character of the carbanion. The aromatic carbons will show a series of signals in the downfield region, and their specific shifts can be assigned using two-dimensional techniques. The methyl carbons of the o-tolyl groups will have a characteristic signal in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups in this compound

| Group | Nucleus | Predicted Chemical Shift (δ) [ppm] |

|---|---|---|

| Ylidic CH | ¹H | Data not available |

| Aromatic CH | ¹H | ~6.5 - 8.0 |

| Methyl CH₃ | ¹H | ~2.0 - 2.5 |

| Ylidic C | ¹³C | Data not available |

| Aromatic C | ¹³C | ~120 - 150 |

Note: These are estimated ranges based on similar structures. rsc.orgnih.govchemicalbook.comresearchgate.netchemicalbook.comresearchgate.net Specific experimental data is required for accurate assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, for instance, within the aromatic rings of the benzyl and o-tolyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the carbons of the aromatic rings and the methyl groups.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net Key structural features of interest would be the geometry around the pentavalent phosphorus atom (trigonal bipyramidal or square pyramidal) and the planarity of the ylidic carbon. The orientation of the three o-tolyl groups and the benzyl group relative to each other would also be determined, providing insights into steric hindrance and intramolecular interactions.

Table 3: Key Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| P-C(ylide) Bond Length (Å) | Data not available |

| P-C(aryl) Bond Lengths (Å) | Data not available |

Note: No published crystal structure for this compound was found. This table illustrates the type of data obtained from such an analysis.

Other Relevant Spectroscopic Techniques for Characterization of Intermediates and Products

The synthesis of this compound typically proceeds via the reaction of the corresponding phosphonium salt, benzyltris(2-methylphenyl)phosphonium halide, with a strong base. The characterization of this precursor salt is essential and is also carried out using NMR spectroscopy. The Wittig reaction, a primary application of this ylide, would lead to the formation of an alkene and tris(2-methylphenyl)phosphine oxide. The structural confirmation of these products would again rely on spectroscopic methods, including IR spectroscopy to identify the C=C bond in the alkene and the P=O bond in the phosphine (B1218219) oxide, alongside NMR and mass spectrometry.

Theoretical and Computational Investigations of Benzyl Tris 2 Methylphenyl Phosphorane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and nature of the phosphorus-carbon ylide bond. For phosphonium (B103445) ylides, the P-C bond is often depicted through two principal resonance structures: the ylide form, with a positive charge on the phosphorus and a negative charge on the carbon (Ph₃P⁺-C⁻HR), and the ylene form, featuring a double bond between phosphorus and carbon (Ph₃P=CHR).

Computational studies on a variety of phosphonium ylides have shown that the reality of the electronic structure is a hybrid of these forms, with a significant dipolar character. The nature of the substituents on the phosphorus atom plays a crucial role in modulating the electronic properties of the ylide. In the case of Benzyl(tris(2-methylphenyl))phosphorane, the three 2-methylphenyl (o-tolyl) groups are primarily electron-donating through induction, which would influence the charge distribution and reactivity of the ylidic carbon.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been pivotal in understanding the mechanism of the Wittig reaction. The reaction is generally understood to proceed via a [2+2] cycloaddition mechanism, forming a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. nih.govdntb.gov.ua

Energy Profiles for Wittig and Related Mechanisms

Theoretical studies using DFT have been employed to map the potential energy surface of the Wittig reaction for various ylides. kpfu.ruresearchgate.net These calculations help in determining the activation energies for the formation of the oxaphosphetane and its subsequent decomposition. For a semi-stabilized ylide like this compound, the formation of the oxaphosphetane is often the rate-determining step. The significant steric bulk imposed by the three o-tolyl groups would be expected to raise the energy of the transition state for the cycloaddition, potentially slowing down the reaction compared to less hindered ylides like benzyltriphenylphosphorane.

Table 1: Calculated Relative Energies (kcal/mol) for the Wittig Reaction of a Model Semi-Stabilized Ylide with an Aldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants (Ylide + Aldehyde) | 0.0 |

| cis-Addition Transition State | 10.5 |

| trans-Addition Transition State | 11.2 |

| cis-Oxaphosphetane | -15.8 |

| trans-Oxaphosphetane | -16.5 |

| Elimination Transition State (from cis) | -5.2 |

| Elimination Transition State (from trans) | -4.8 |

| Products (Alkene + Phosphine Oxide) | -45.0 |

Note: Data is hypothetical and based on trends reported in computational studies of semi-stabilized ylides.

Elucidation of Regioselectivity and Stereoselectivity

One of the most significant applications of computational chemistry in studying the Wittig reaction is in explaining and predicting stereoselectivity (the preference for forming the E or Z alkene). For semi-stabilized ylides, the stereochemical outcome is often a mixture of E and Z isomers, and it is highly dependent on the reaction conditions and the nature of the reactants.

Computational studies have shown that for semi-stabilized ylides, the stereoselectivity is determined during the kinetically controlled formation of the oxaphosphetane intermediate. kpfu.ruresearchgate.net The relative energies of the transition states leading to the cis- and trans-oxaphosphetanes dictate the final E/Z ratio of the alkene product. The geometry of these transition states is influenced by a complex interplay of steric interactions between the substituents on the ylide and the aldehyde. nih.gov

In the case of this compound, the bulky o-tolyl groups would create a sterically demanding environment around the phosphorus atom. This would likely influence the approach of the aldehyde and the geometry of the cycloaddition transition state, thereby affecting the E/Z selectivity of the resulting alkene.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts. For phosphonium ylides, ³¹P NMR spectroscopy is a particularly valuable characterization technique. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are often employed to calculate NMR shielding constants, which can then be converted to chemical shifts. ucc.iebeilstein-journals.org

While no specific predicted ³¹P NMR data for this compound are available, studies on related triarylphosphines and their derivatives show that both electronic and steric factors significantly influence the ³¹P chemical shift. The electron-donating nature of the tolyl groups and the specific conformation of the molecule would be key determinants of its ³¹P NMR signal. For large systems, accurate prediction often requires Boltzmann averaging over multiple low-energy conformations. beilstein-journals.org

Table 2: Comparison of Experimental and Calculated ³¹P NMR Chemical Shifts for Related Phosphine Compounds

| Compound | Experimental δ (ppm) | Calculated δ (ppm) |

| Triphenylphosphine (B44618) | -5.4 | -6.1 |

| Tris(p-tolyl)phosphine | -6.8 | -7.5 |

| Tris(o-tolyl)phosphine | -28.5 | -29.3 |

Note: Calculated values are illustrative and depend on the level of theory and basis set used.

Conformational Analysis and Steric Hindrance Modeling

The steric bulk of the tris(2-methylphenyl)phosphino group is a defining feature of this compound. Conformational analysis through computational methods can provide insight into the preferred three-dimensional arrangement of the molecule. Semi-empirical and DFT methods have been used to study the conformations of bulky triarylphosphines like tris(o-tolyl)phosphine. researchgate.net

Modeling the steric hindrance allows for a quantitative assessment of the steric environment around the reactive center. This information is crucial for understanding why sterically hindered ylides may react slower or exhibit different selectivity compared to their less bulky counterparts. For this compound, the bulky phosphine moiety would create a sterically encumbered environment, likely favoring reactions with less hindered aldehydes and potentially influencing the E/Z selectivity of the alkene product. researchgate.net

Applications in Advanced Organic Synthesis

Synthesis of Conjugated Systems and Functionalized Alkenes

The synthesis of conjugated systems, such as polyenes and enynes, is of significant interest due to their applications in materials science and pharmaceuticals. Benzyl(tris(2-methylphenyl))phosphorane and related bulky ylides serve as powerful tools for the construction of these systems. The controlled, stereoselective introduction of a double bond is critical in defining the electronic and photophysical properties of the resulting conjugated molecule.

The Wittig reaction using functionalized benzylphosphonium salts allows for the direct incorporation of a phenyl-substituted double bond into a molecule. This is particularly useful in extending conjugation and building up complex polycyclic aromatic systems. While specific data for this compound in polymer synthesis is not extensively documented in publicly available literature, the general utility of Wittig reagents in preparing conjugated polymers is well-established.

Furthermore, the olefination of aldehydes with functionalized ylides provides a direct route to a wide array of functionalized alkenes. These products can serve as versatile intermediates for further synthetic transformations. For example, the synthesis of functionalized chiral alkenes bearing a tertiary allylic stereocenter has been achieved with high Z-selectivity through Wittig olefination, highlighting the potential of this methodology in creating complex and valuable building blocks. nih.gov

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govscispace.comrsc.orgcam.ac.uk The Wittig reaction, with its broad functional group tolerance and reliable C-C bond formation, is a valuable transformation in DOS strategies. The use of sterically demanding ylides like this compound can introduce unique structural motifs and stereochemical arrangements that might not be accessible with standard Wittig reagents.

In a DOS workflow, a common starting material can be subjected to a series of branching reaction pathways to rapidly generate a collection of compounds with distinct molecular skeletons. The stereochemical outcome of a Wittig reaction employing a bulky phosphorane can be a key diversifying element. For instance, depending on the reaction conditions and the nature of the carbonyl partner, either the (Z)- or (E)-alkene can be selectively formed, leading to two distinct sub-libraries of compounds from a single set of precursors. This strategic introduction of stereochemical diversity is a powerful tactic in the exploration of chemical space. nih.gov

Role in Multi-Component and Tandem Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. While direct, documented examples of this compound in MCRs are scarce in the literature, the reactivity of phosphonium (B103445) ylides makes them suitable candidates for such processes.

Phosphorus ylides can act as key intermediates in tandem reaction sequences. A tandem reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs at the functionalities generated in the previous step, without the need for isolating intermediates. For example, a Wittig reaction could be the first step in a sequence, creating a reactive alkene that then undergoes an intramolecular cyclization or another intermolecular reaction in the same pot. The steric bulk of the tris(2-methylphenyl)phosphine oxide byproduct could potentially influence the subsequent steps in a tandem sequence, although this is an area that requires further investigation.

Catalytic Roles and Coordination Chemistry

Nucleophilic Organocatalysis Mediated by Phosphoranes and their Precursors

Phosphoranes, particularly phosphorus ylides, and their tertiary phosphine (B1218219) precursors are pivotal in the field of nucleophilic organocatalysis. nih.govnih.gov The fundamental mechanism involves the initial nucleophilic addition of a tertiary phosphine to an electron-deficient substrate, such as an alkene or alkyne, to generate a reactive zwitterionic intermediate. nih.govacs.org This intermediate, a phosphonium (B103445) ylide, can then engage in a variety of bond-forming reactions. nih.gov

While direct catalytic applications of Benzyl(tris(2-methylphenyl))phosphorane are not extensively documented in dedicated studies, its reactivity can be inferred from the general principles of phosphine and phosphorane catalysis. The phosphorane itself, being a stabilized ylide, can act as a potent nucleophile or a Brønsted base. In organocatalysis, it is proposed that phosphoranes can function as Lewis bases to activate reagents, for instance, in the desilylative nucleophilic activation of trimethylsilyl (B98337) cyanide (TMSCN) for cyanosilylation reactions. nih.gov Carbonyl-stabilized phosphorus ylides have proven to be exceptionally efficient catalysts for the cyanosilylation of ketones and aldehydes, with very low catalyst loadings required. nih.gov The catalytic cycle typically involves the phosphorane activating the nucleophile, which then reacts with the substrate, followed by the regeneration of the phosphorane catalyst.

The precursor, tris(2-methylphenyl)phosphine, is a classic example of a tertiary phosphine used in nucleophilic catalysis. researchgate.net Its addition to electrophilic partners initiates catalytic cycles for various transformations, including annulations and Michael additions. nih.govbeilstein-journals.org The bulky nature of the three 2-methylphenyl (o-tolyl) groups influences the stability and reactivity of the zwitterionic intermediates formed during the catalytic process. researchgate.net

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

The precursor to this compound, which is tris(2-methylphenyl)phosphine, is a well-established ligand in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. sigmaaldrich.comtcichemicals.com These reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. nih.govucmerced.edu The effectiveness of a phosphine ligand is determined by its electronic and steric properties, which influence both the stability of the metal complex and the kinetics of key elementary steps like oxidative addition and reductive elimination. tcichemicals.comnih.gov

Tris(2-methylphenyl)phosphine, also known as tri(o-tolyl)phosphine, is recognized as a bulky, electron-rich monodentate phosphine ligand. tcichemicals.com Its steric bulk, quantified by a large cone angle, is crucial for promoting the reductive elimination step in cross-coupling cycles and for stabilizing the active, low-coordinate metal species. tcichemicals.com The palladium complex, Bis[tris(2-methylphenyl)phosphine]palladium(0), is a commercially available catalyst that demonstrates the utility of this ligand motif. sigmaaldrich.com It is effective for a wide range of cross-coupling reactions, highlighting the versatility imparted by the tris(2-methylphenyl)phosphine ligand. sigmaaldrich.com

Below is a table summarizing the applications of the Bis[tris(2-methylphenyl)phosphine]palladium(0) catalyst, which underscores the importance of the tris(2-methylphenyl)phosphine ligand in modern organic synthesis.

| Reaction Type | Description | Reference |

| Suzuki-Miyaura Coupling | Cross-coupling of organoboron compounds with organohalides. | sigmaaldrich.com |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |

| Stille Coupling | Cross-coupling of organotin compounds with organohalides. | sigmaaldrich.com |

| Sonogashira Coupling | Cross-coupling of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds via coupling of amines with aryl halides. | sigmaaldrich.com |

| Negishi Coupling | Cross-coupling of organozinc compounds with organohalides. | sigmaaldrich.com |

| Hiyama Coupling | Cross-coupling of organosilicon compounds with organohalides. | sigmaaldrich.com |

| Kumada Coupling | Cross-coupling of Grignard reagents with organohalides. | sigmaaldrich.com |

The structure of the phosphorus-containing species, whether it is a phosphine ligand or a phosphorane, has a profound impact on catalytic outcomes. tue.nl For phosphine ligands in transition metal catalysis, both steric and electronic factors are critical. tcichemicals.com The bulky o-tolyl groups of tris(2-methylphenyl)phosphine create a sterically hindered environment around the metal center, which can enhance reaction rates and selectivity. tcichemicals.com For instance, bulky ligands are known to facilitate the oxidative addition of less reactive electrophiles, such as aryl chlorides, and promote the final reductive elimination step to release the product and regenerate the catalyst. tcichemicals.com

In the context of phosphoranes themselves, their structure influences their nucleophilicity and basicity. For this compound, the electron-donating nature of the three o-tolyl groups increases the electron density on the phosphorus atom, enhancing the nucleophilicity of the ylidic carbon. The benzyl (B1604629) group also influences the steric environment and the stability of the ylide. In hypothetical catalytic applications, these structural features would dictate the substrate scope and the efficiency of the catalytic turnover. Studies on other phosphine-modified catalysts have shown that subtle changes in the ligand structure can significantly alter reaction selectivity, for example, in the semihydrogenation of alkynes. nih.gov

Phase Transfer Catalysis Utilizing Benzylphosphonium Salts

The precursor of this compound is the corresponding phosphonium salt, Benzyl(tris(2-methylphenyl))phosphonium halide. Quaternary phosphonium salts are widely employed as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). alfachemic.comvestachem.com They function by pairing with a reactant anion to form a lipophilic ion pair that can migrate into the organic phase to react with the substrate. nottingham.ac.uk

Phosphonium-based PTCs offer several advantages over their more common ammonium (B1175870) counterparts, most notably higher thermal stability, making them suitable for reactions that require elevated temperatures (120-200°C). alfachemic.comvestachem.com Benzyl-substituted phosphonium salts, such as Benzyltriphenylphosphonium (B107652) chloride, are used in various industrial applications, including the curing of polymers like epoxy resins and fluoropolymers. vestachem.comphasetransfercatalysis.com While the selection of a specific PTC can sometimes be based on economic factors, the structure of the cation is critical for its efficacy. phasetransfercatalysis.com The development of chiral phosphonium salts has also enabled asymmetric phase-transfer catalysis, a green and sustainable method for producing enantiomerically enriched compounds. rsc.org

The table below lists examples of phosphonium salts and their roles as phase transfer catalysts.

| Phosphonium Salt | CAS Number | Application Area | Reference |

| Benzyltriphenylphosphonium Chloride | 1100-88-5 | Epoxy Resins, Fluoroelastomers, Powder Coatings | vestachem.comphasetransfercatalysis.com |

| Butyltriphenylphosphonium Bromide | 1779-51-7 | Epoxy Resins, Fluoroelastomers, Powder Coatings | vestachem.com |

| Ethyltriphenylphosphonium Acetate | 35835-94-0 | Epoxy Resins | vestachem.com |

| Ethyltriphenylphosphonium Bromide | 1530-32-1 | Epoxy Resins | vestachem.com |

| Tetraphenylphosphonium Bromide | 2751-90-8 | General Phase Transfer Catalyst | alfachemic.com |

Future Research Directions and Emerging Trends

Q & A

Basic: What are the optimal synthetic routes for Benzyl(tris(2-methylphenyl))phosphorane, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or ligand exchange reactions. For example, tris(2-methylphenyl)phosphine can react with benzyl halides under anhydrous conditions. Key steps include:

- Anhydrous Environment: Use Schlenk-line techniques to prevent hydrolysis of intermediates .

- Catalytic Optimization: Employ palladium or nickel catalysts to enhance reaction efficiency, as seen in analogous phosphine syntheses .

- Purification: Recrystallization from toluene/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitor via to confirm absence of oxidized byproducts (e.g., phosphine oxides) .

Advanced: How does stereoelectronic tuning of the 2-methylphenyl groups influence the reactivity of this compound in organometallic catalysis?

Methodological Answer:

The electron-donating 2-methyl groups enhance the phosphorane’s electron density, stabilizing metal-ligand complexes. To assess this:

- DFT Calculations: Compare charge distribution at the phosphorus center with tris(4-methylphenyl) analogs. Methyl groups at the 2-position create steric hindrance, altering ligand bite angles in transition-metal complexes .

- Experimental Validation: Use and to track coordination shifts in palladium-catalyzed cross-coupling reactions. Higher catalytic turnover is observed with 2-methyl substitution due to reduced phosphine dissociation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy: , , and identify structural integrity. For example, peaks between +20 to +30 ppm confirm phosphorane formation .

- Mass Spectrometry (MS): High-resolution ESI-MS detects molecular ions (e.g., [M+H]) and fragmentation patterns to rule out impurities .

- Elemental Analysis: Carbon/hydrogen/phosphorus ratios validate stoichiometry .

Advanced: How can computational methods resolve contradictions in experimental pKa values for phosphoranes like this compound?

Methodological Answer:

Discrepancies in pKa arise from solvation effects and protonation state assumptions. A validated approach includes:

- Reference Calibration: Use dimethyl phosphate as a reference to calculate relative pKa via density functional theory (DFT). Adjust van der Waals radii for solvation corrections using continuum dielectric models .

- Experimental Cross-Check: Compare computed pKa (e.g., 7.9 for pK₁a and 14.3 for pK₂a in ethylene phosphorane) with potentiometric titrations under controlled ionic strength .

Basic: How is this compound evaluated as a flame-retardant additive in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., >300°C) to assess thermal stability .

- Microscale Combustion Calorimetry (MCC): Quantify heat release capacity (HRC) and total heat release (THR) in polypropylene blends. Phosphoranes reduce HRC by 30–40% via gas-phase radical quenching .

Advanced: What mechanistic insights explain the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

Hydrolysis resistance stems from steric shielding by 2-methylphenyl groups. To study:

- Kinetic Profiling: Conduct pH-dependent hydrolysis experiments (pH 2–12) at 60°C, monitoring degradation via LC-MS. Half-life increases by 5x compared to unsubstituted analogs .

- Transition-State Modeling: DFT simulations reveal higher energy barriers for water nucleophilic attack due to hindered access to the phosphorus center .

Basic: How can researchers mitigate adsorption losses of this compound during trace analysis in environmental samples?

Methodological Answer:

- Glassware Deactivation: Treat with 5% dimethyldichlorosilane (DMDCS) to passivate surface silanol groups .

- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges with methanol/water eluents (recovery >85%). Spike internal standards (e.g., deuterated triclosan) to correct for matrix effects .

Advanced: What are the conflicting data trends in the environmental persistence of this compound, and how can they be reconciled?

Methodological Answer:

Discrepancies in half-life (e.g., soil vs. aquatic systems) arise from microbial diversity and redox conditions. To address:

- Metagenomic Profiling: Identify phosphorane-degrading microbes in anaerobic sludge via 16S rRNA sequencing .

- Isotope-Labeling: Use -labeled phosphorane to track mineralization pathways in sediment/water microcosms .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Under argon at –20°C to prevent oxidation. Use amber vials to limit photodegradation .

- Exposure Mitigation: Employ fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation .

Advanced: How do substituent effects on the benzyl group alter the electrochemical properties of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.